Ethyl 3-(phenylamino)benzoate
Overview
Description
Ethyl 3-(phenylamino)benzoate: is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a benzoic acid moiety, which is further substituted with a phenylamino group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-(phenylamino)benzoate can be synthesized through a coupling reaction between ethyl 3-aminobenzoate and phenylboronic acid. The reaction typically involves the use of copper acetate as a catalyst and pyridine as a base in dichloromethane as the solvent. The mixture is stirred at room temperature overnight to yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-(phenylamino)benzoate can undergo various chemical reactions, including:
Oxidation: The phenylamino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents like nitric acid, sulfuric acid, and halogens are typically employed.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
Ethyl 3-(phenylamino)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of ethyl 3-(phenylamino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylamino group can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological macromolecules. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can further interact with cellular targets.
Comparison with Similar Compounds
- Ethyl benzoate
- Ethyl 3-aminobenzoate
- Phenyl benzoate
Comparison: Ethyl 3-(phenylamino)benzoate is unique due to the presence of both an ester and a phenylamino group, which imparts distinct chemical and biological properties. Compared to ethyl benzoate, it has an additional amino group that can participate in more diverse chemical reactions. Compared to ethyl 3-aminobenzoate, the phenyl substitution enhances its hydrophobicity and potential for π-π interactions. Phenyl benzoate lacks the ester functionality, making it less versatile in certain synthetic applications.
Properties
IUPAC Name |
ethyl 3-anilinobenzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-2-18-15(17)12-7-6-10-14(11-12)16-13-8-4-3-5-9-13/h3-11,16H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFERRBZMLVXUEE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.